Methyl 4-hydroxymethylcubanecarboxylate
Description
Significance of Strained Cage Hydrocarbons in Molecular Design
Strained cage hydrocarbons are a fascinating class of molecules characterized by their unique, three-dimensional, and often highly symmetric structures. cymitquimica.com Compounds like cubane (B1203433) and adamantane (B196018) possess carbon atoms arranged in compact, cage-like frameworks, which results in significant ring strain. Current time information in Chicago, IL, US.aaronchem.com This strain, a consequence of deviations from ideal bond angles, imparts these molecules with high kinetic stability despite their thermodynamic instability. sigmaaldrich.com The inherent rigidity and well-defined spatial arrangement of substituents on these scaffolds make them exceptional building blocks in molecular design. cymitquimica.com Their compact nature also leads to high density compared to other hydrocarbons. sigmaaldrich.com These characteristics are being explored for applications ranging from the development of high-energy-density materials to the creation of novel nanomaterials. sigmaaldrich.comchemicalbook.com
Academic Importance of the Cubane Scaffold in Organic Synthesis and Beyond
First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) is a landmark achievement in organic synthesis. Its perfect cubic geometry, with carbon atoms at the eight vertices, was initially of great theoretical interest due to its extreme bond angle strain (90° instead of the ideal 109.5° for sp³ hybridized carbon). Despite this strain, cubane is remarkably kinetically stable.
The academic importance of the cubane scaffold has since transitioned from a synthetic curiosity to a versatile platform in several areas of chemical science. A pivotal development in making cubane derivatives more accessible was the establishment of scalable synthetic routes to cubane-1,4-dicarboxylic acid and its corresponding dimethyl ester. These compounds have become crucial starting materials for a wide array of functionalized cubanes.
In medicinal chemistry, the cubane cage is recognized as a non-aromatic bioisostere of the phenyl group. The distance between the 1 and 4 positions of the cubane nucleus is very similar to the para-positions of a benzene (B151609) ring, allowing it to mimic the spatial orientation of substituents. Replacing a phenyl ring with a cubane scaffold can improve the metabolic stability and other pharmacokinetic properties of drug candidates.
Contextualization of Methyl 4-hydroxymethylcubanecarboxylate within Cubane Chemistry Research
This compound (CAS Number 60462-19-3) is a bifunctional derivative of the cubane scaffold. This compound features two different functional groups at the 1 and 4 positions: a methyl ester and a hydroxymethyl group. cymitquimica.com This dissymmetry makes it a valuable and versatile building block in the synthesis of more complex, precisely substituted cubane-containing molecules. cymitquimica.com
The synthesis of this compound logically starts from the readily available cubane-1,4-dicarboxylic acid. A standard synthetic sequence would involve the mono-esterification of the diacid to produce cubane-1,4-dicarboxylic acid monomethyl ester. Subsequently, the remaining carboxylic acid group can be selectively reduced to a hydroxymethyl group. This transformation is a common procedure in organic synthesis, yielding the target compound.
The presence of both a nucleophilic hydroxyl group and an electrophilic ester group allows for orthogonal chemical modifications. The hydroxyl group can undergo reactions such as etherification or further oxidation, while the ester can be hydrolyzed to the carboxylic acid or converted into an amide. This dual reactivity positions this compound as a key intermediate for creating sophisticated molecular architectures for applications in medicinal chemistry and materials science. cymitquimica.com
Overview of Current Research Trajectories and Future Directions in Cubane Science
Current research in cubane chemistry is vibrant and expanding into several key areas. A major focus remains on its application in medicinal chemistry, where the cubane scaffold is increasingly incorporated into drug candidates to enhance their properties. cymitquimica.com Scientists are developing more efficient methods to synthesize not only 1,4-disubstituted cubanes but also the more challenging 1,2- and 1,3-disubstituted isomers to act as bioisosteres for ortho- and meta-substituted phenyl rings, respectively.
Another significant research direction is in materials science. The rigidity and defined geometry of the cubane unit are being exploited to construct novel polymers and molecular crystals with unique properties. For instance, there is interest in creating liquid crystals from linked cubane units.
The future of cubane science will likely see the development of even more sophisticated synthetic methodologies, including advances in C-H functionalization, to allow for the precise and efficient decoration of the cubane core. This will enable the creation of a wider diversity of cubane derivatives for screening in drug discovery programs and for the assembly of advanced materials with tailored electronic and physical properties. cymitquimica.com As synthetic accessibility improves, the full potential of this unique strained hydrocarbon in various scientific and technological fields will continue to be unlocked.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRBVFDZGSZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590397 | |
| Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60462-19-3 | |
| Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Hydroxymethylcubanecarboxylate
Retrosynthetic Analysis and Strategic Disconnection Approaches
A retrosynthetic analysis of Methyl 4-hydroxymethylcubanecarboxylate reveals a strategic pathway originating from the more readily accessible and symmetrical precursor, cubane-1,4-dicarboxylic acid. The primary disconnection involves the functional group interconversion of the hydroxymethyl group back to a carboxylic acid, and the methyl ester back to its corresponding acid. This leads directly to the C2-symmetric cubane-1,4-dicarboxylic acid.
This symmetrical dicarboxylic acid is a cornerstone intermediate in cubane (B1203433) chemistry. Its own synthesis can be traced back further via two main historical routes. The most common approach, developed by Eaton, involves a key Favorskii rearrangement to contract a five-membered ring into the requisite four-membered ring of the cubane cage precursor. youtube.comic.ac.uk An alternative strategy, developed by Pettit, utilizes a Diels-Alder reaction between cyclobutadiene (B73232) (generated in situ) and 2,5-dibromo-1,4-benzoquinone (B160935) to construct the core framework. ic.ac.ukrsc.org The Eaton route, having been optimized for multigram and even kilogram scale production, is generally the preferred pathway for accessing the cubane-1,4-dicarboxylic acid precursor. ic.ac.ukprinceton.edu
Investigation of Reaction Pathways and Mechanistic Elucidation
The unique electronic structure and high strain of the cubane cage influence the mechanisms of reactions occurring on its framework. Functionalization often proceeds through pathways that avoid the formation of highly unstable carbocationic intermediates directly on the cage vertices.
The formation of the cubane cage itself provides a key example of mechanistic complexity in strained systems. The Favorskii rearrangement used in the Eaton synthesis is a critical bond-forming and ring-contracting step. The proposed mechanism involves the formation of an enolate from the α-haloketone precursor upon treatment with a base. youtube.com This is followed by an intramolecular nucleophilic attack to displace the bromide, forming a highly strained cyclopropanone (B1606653) intermediate. The subsequent attack of a hydroxide (B78521) ion on the carbonyl carbon leads to the opening of the three-membered ring. This ring-opening occurs with the cleavage of the original carbon-carbon bond, resulting in a contracted carbon skeleton and the formation of a carboxylate, which is protonated upon workup to yield the carboxylic acid. youtube.com This sequence happens twice to form the 1,4-dicarboxylate product.
The direct observation and characterization of transient intermediates in cubane chemistry are exceptionally challenging due to their high reactivity and the strain inherent in the system. For instance, the cyclopropanone intermediate in the Favorskii rearrangement is highly unstable and has not been isolated. Its existence is inferred from the final product structure and isotopic labeling studies performed on analogous, less-strained systems.
In other functionalization reactions, such as those involving metal-halogen exchange to form cubyl anions or decarboxylative cross-coupling to form cubyl radicals, the intermediates are also transient. princeton.eduresearchgate.net These reactive species are typically generated and used in situ. researchgate.net Their presence can be confirmed by trapping experiments with various electrophiles or by spectroscopic methods at low temperatures, though this remains a significant experimental hurdle. Computational studies, including density functional theory (DFT) calculations, are often employed to model these transient species, providing insight into their geometry, stability, and reaction pathways. nih.govnih.gov
Optimization of Reaction Parameters for Yield, Purity, and Stereoselectivity
Optimizing reactions on the cubane scaffold is critical for maximizing yield and minimizing side reactions, such as cage-opening or rearrangement. princeton.edursc.org The choice of reagents, solvents, temperature, and reaction time must be carefully controlled.
For instance, in the Wharton reaction, a method used to transpose enones in the synthesis of 1,3-disubstituted cubanes, limiting the equivalents of hydrazine (B178648) was found to be crucial to suppress an undesired debromination side reaction. rsc.org Similarly, the choice of esterification conditions for cubane carboxylic acids can be critical; milder conditions may be necessary to prevent the formation of undesired cage-opened products. rsc.org
In decarboxylative functionalizations, the catalyst system is paramount. Many traditional cross-coupling catalysts like palladium and nickel can promote the valence isomerization of cubane to the more stable cuneane structure. princeton.edu Consequently, copper-based photocatalytic systems have been developed that operate under milder conditions, leveraging the slow oxidative addition and rapid reductive elimination of copper to avoid decomposition of the strained cubane core. princeton.edu
The following table illustrates how reaction parameters are typically optimized in cubane chemistry, using data from a study on the Lewis acid-catalyzed Baeyer-Villiger oxidation of cubyl ketones—a reaction that forms a cubyl ester, a related functional group. acs.org
| Entry | Oxidant (Equiv.) | Catalyst (mol %) | Temp (°C) | Time (h) | Conversion (%) | Yield of Cubyl Ester (%) |
|---|---|---|---|---|---|---|
| 1 | m-CPBA (4) | None | 25 | 24 | 74 | 46 |
| 2 | m-CPBA (8) | None | 25 | 24 | 98 | 72 |
| 3 | m-CPBA (4) | BF₃·OEt₂ (10) | 50 | 6 | 84 | 32 |
| 4 | m-CPBA (4) | Sc(OTf)₃ (10) | 50 | 6 | 87 | 51 |
Solvent Effects and Reaction Kinetics
The choice of solvent is critical in the synthesis of this compound, influencing both reaction rates and product selectivity.
In the mono-esterification of cubane-1,4-dicarboxylic acid, the solvent must facilitate the dissolution of the polar diacid while favoring the formation of the mono-ester over the di-ester. Non-polar, aprotic solvents are generally favored to minimize side reactions. The kinetics of this esterification are typically second-order, depending on the concentration of both the diacid and the esterifying agent (e.g., methanol (B129727) with an acid catalyst).
For the subsequent reduction of the carboxylic acid to a primary alcohol, the solvent's ability to stabilize the reactive intermediates is paramount. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly employed for reductions using metal hydrides. organic-chemistry.org The kinetics of this step are often complex, potentially involving multiple hydride transfers. The reaction rate is influenced by the concentration of the carboxylated cubane and the reducing agent.
The table below illustrates the hypothetical effect of different solvents on the yield of the two key reaction steps.
| Step | Solvent | Polarity | Expected Yield (%) | Rationale |
| Mono-esterification | Dichloromethane (DCM) | Medium | 75-85 | Good solubility of starting materials, minimizes di-ester formation. |
| Tetrahydrofuran (THF) | Medium | 70-80 | Good solubility, but may lead to some side products. | |
| Toluene | Low | 65-75 | Lower solubility of the diacid can slow the reaction. petrolpark.co.uk | |
| Reduction | Tetrahydrofuran (THF) | Medium | 85-95 | Excellent for hydride reductions, stabilizes intermediates. organic-chemistry.org |
| Diethyl Ether | Low | 80-90 | Effective, but lower boiling point can be a limitation. | |
| 1,4-Dioxane | Medium | 70-80 | Can be used, but may be more difficult to remove. |
This table is illustrative and based on general principles of organic synthesis applied to cubane derivatives.
Temperature and Pressure Influence on Reaction Progression
Temperature and pressure are key parameters that must be carefully controlled throughout the synthesis to ensure the integrity of the strained cubane core and to achieve the desired product.
The mono-esterification step is typically conducted at moderate temperatures, often between room temperature and 40 °C. Higher temperatures can lead to an increase in the formation of the undesired di-ester and potential decomposition of the cubane skeleton. nih.gov The reaction is generally performed at atmospheric pressure.
The reduction of the carboxylic acid group is highly exothermic and requires careful temperature management. Reactions are often initiated at low temperatures (e.g., 0 °C or even -78 °C) and allowed to slowly warm to room temperature. This control is crucial to prevent over-reduction and to maintain the stability of the cubane cage, which is susceptible to rearrangement or decomposition at elevated temperatures. nih.govdtic.mil This step is also carried out at atmospheric pressure.
The following table outlines the typical temperature and pressure conditions for the synthesis.
| Step | Parameter | Value | Impact on Reaction |
| Mono-esterification | Temperature | 25-40 °C | Balances reaction rate and selectivity, avoiding decomposition. |
| Pressure | Atmospheric | Sufficient for this transformation. | |
| Reduction | Temperature | 0 °C to RT | Controls exothermicity and prevents side reactions/decomposition. |
| Pressure | Atmospheric | Standard for hydride reductions. |
This table represents typical conditions for these types of transformations and should be considered as a general guideline.
Development of Sustainable and Green Chemical Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety. jocpr.com
Exploration of Environmentally Benign Solvents and Reagents
A key aspect of greening the synthesis is the replacement of hazardous solvents with more environmentally friendly alternatives. thecalculatedchemist.comusc.edu For the esterification step, solvents like ethyl acetate (B1210297) could be explored as a greener substitute for dichloromethane. researchgate.net In the reduction step, while ethereal solvents are highly effective, exploring high-boiling point ethers or solvent-free conditions with solid-supported reagents could reduce volatile organic compound (VOC) emissions.
The use of safer reagents is also a priority. For the reduction, catalytic hydrogenation would be a much greener alternative to stoichiometric metal hydride reagents, as it produces water as the only byproduct. researchgate.netlibretexts.org
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The synthesis of this compound can be analyzed from an atom economy perspective to identify areas for improvement.
The esterification reaction, if catalyzed by a small amount of acid, has a relatively high atom economy, with the main byproduct being water. However, the reduction of a carboxylic acid using a typical metal hydride reagent like lithium aluminum hydride has a poor atom economy due to the large amount of inorganic salts generated during workup.
A strategy to improve atom economy and minimize waste would be to employ a catalytic reduction method. For instance, catalytic hydrosilylation using a manganese-based catalyst offers a more atom-economical route to the alcohol. nih.gov
The table below provides a theoretical comparison of the atom economy for different reduction methods.
| Reduction Method | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |
| LiAlH₄ Reduction | R-COOH + LiAlH₄ | R-CH₂OH | LiAl(OH)₄ salts | ~20-30% |
| Catalytic Hydrogenation | R-COOH + H₂ | R-CH₂OH | H₂O | ~80-90% |
| Catalytic Hydrosilylation | R-COOH + R'₃SiH | R-CH₂OH | (R'₃Si)₂O | ~60-70% (depends on silane) |
This table is a theoretical calculation and the actual atom economy can vary based on specific reagents and reaction conditions.
Catalytic Approaches in Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower waste. acs.org In the synthesis of this compound, catalytic methods can be applied to both key steps.
For the esterification, solid acid catalysts can be used to simplify purification and allow for catalyst recycling. In the reduction step, the development of efficient and selective catalysts for the hydrogenation of carboxylic acids in the presence of an ester is a significant area of research. researchgate.net Transition metal catalysts, particularly those based on ruthenium or rhodium, have shown promise in this area. More recently, earth-abundant metal catalysts, such as those based on titanium or manganese, are being investigated for the reduction of carboxylic acids, offering a more sustainable and cost-effective approach. organic-chemistry.orgnih.gov Photocatalytic methods for C-H functionalization of cubanes are also emerging, which could provide novel, direct routes to functionalized derivatives. researchgate.net
Chemical Reactivity and Derivatization Strategies of the Cubane Core
Functional Group Transformations of the Hydroxymethyl Moiety
The functional groups attached to the cubane (B1203433) skeleton, such as the hydroxymethyl and methyl ester moieties in methyl 4-hydroxymethylcubanecarboxylate, generally exhibit predictable reactivity, similar to their counterparts in less-strained systems. ic.ac.uktheeurekamoments.com This allows for the application of standard organic synthesis methodologies for their interconversion. ic.ac.uksolubilityofthings.com
The hydroxymethyl group on the cubane core can be readily oxidized to form corresponding aldehydes or carboxylic acids using standard oxidizing agents. For instance, the oxidation of a similar compound, 4-methoxy-1-cubanemethanol, to its aldehyde form was successfully achieved using Dess–Martin periodinane (DMP). nih.gov Conversely, the ester group can be reduced to a primary alcohol. The reduction of 4-methoxy-1-cubanecarboxylic acid to 4-methoxy-1-cubanemethanol has been demonstrated in high yield, showcasing the feasibility of these transformations. nih.gov
Oxidation: The conversion of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. solubilityofthings.com
Reduction: The transformation of carboxylic acids or their esters to alcohols provides a key synthetic route to hydroxymethyl-substituted cubanes.
The hydroxymethyl group of cubane derivatives undergoes standard esterification and etherification reactions. Etherification can be achieved through various methods, including electrochemical approaches. For example, the synthesis of methyl 4-methoxy-1-cubanecarboxylate was accomplished via the Hofer-Moest reaction, an anodic oxidation process, from the corresponding carboxylic acid in the presence of methanol (B129727). nih.gov This reaction proceeds through a carbocation intermediate that is trapped by the solvent (methanol) to form the ether. nih.gov
Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is also a common transformation. These reactions allow for the introduction of a wide variety of functional groups, tethered to the cubane core through an ester linkage, expanding the molecular diversity of cubane-based compounds. nih.gov
Strategies for Further Functionalization of the Cubane Nucleus
Direct functionalization of the cubane C-H bonds is a significant challenge in cubane chemistry but is essential for accessing polysubstituted derivatives. researchgate.netresearchgate.net Due to the high s-character of the C-H bonds, cubanes exhibit enhanced acidity compared to other saturated hydrocarbons like cyclohexane, which facilitates certain substitution reactions. researchgate.netwikipedia.org
Direct electrophilic substitution on the cubane cage is challenging. However, nucleophilic substitution is readily achieved through directed ortho-metalation. ic.ac.ukrsc.org This strategy utilizes a directing group, such as an amide, to activate adjacent C-H bonds for deprotonation by a strong base, like lithium tetramethylpiperidide (LiTMP). ic.ac.uktheeurekamoments.com The resulting cubyl anion acts as a potent nucleophile, reacting with various electrophiles to install new substituents with high regioselectivity. ic.ac.ukrsc.org
The efficiency of this metalation can be enhanced by the presence of electron-withdrawing groups on the cubane ring. ic.ac.uk For example, a cyano group can significantly increase the reactivity, allowing for sequential metalations and the introduction of multiple substituents in a one-pot reaction. ic.ac.ukwordpress.com
Metal-catalyzed cross-coupling reactions represent a powerful tool for creating C-C and C-heteroatom bonds on the cubane core. However, the strained nature of cubane presents a challenge, as many common transition metal catalysts (e.g., palladium and nickel) can induce rearrangement or decomposition of the cage. youtube.comprinceton.edu
Despite these challenges, successful cross-coupling protocols have been developed:
Palladium-Catalyzed Reactions: While early attempts were often unsuccessful, recent advances have enabled Pd-catalyzed arylations of amidocubanes. rsc.orgresearchgate.net Furthermore, the stability of alkynyl cubanes towards palladium and copper catalysis in Sonogashira reactions has been demonstrated, allowing for the extension of alkyne chains attached to the cubane core. scispace.com
Copper-Catalyzed Reactions: Copper-photoredox catalysis has emerged as a particularly effective method for coupling cubanes, as copper is less prone to undergo the oxidative addition pathways that lead to cage decomposition. youtube.comresearchgate.net This method has been used for C(sp³)–N bond formation and coupling with alkyl, aryl, and heteroaryl bromides. princeton.edu
Iron-Catalyzed Reactions: Economical and non-toxic iron catalysts have also been employed for cross-coupling reactions involving cubane derivatives, highlighting a move towards more sustainable synthetic methods. baranlab.org
The rigid, three-dimensional structure of the cubane core makes it an excellent scaffold for investigating stereochemistry and developing stereoselective reactions. Accessing specific substitution patterns, such as 1,2- and 1,3-disubstituted cubanes, is crucial as these can act as bioisosteres for ortho- and meta-substituted benzene (B151609) rings, respectively. youtube.comacs.org
Recent research has focused on developing methods for the programmable and regioselective synthesis of multiply arylated cubanes, including specific isomers of triarylcubanes. rsc.org This level of control is achieved by leveraging directed metalation and subsequent cross-coupling reactions. rsc.org Furthermore, strategies for the stereoselective functionalization of strained-ring systems using polar radical crossover reactions are being explored, which could open new avenues for creating chiral cubane derivatives. acs.org The development of synthetic routes to asymmetrically substituted cubanes is a key step toward the full exploration of cubane's potential in creating complex, spatially defined molecules for applications in drug discovery and materials science. nih.govnih.gov
Investigation of Ring Opening and Rearrangement Pathways
The cubane cage is characterized by its significant strain energy, a consequence of its highly constrained 90° C-C-C bond angles, which deviate substantially from the ideal 109.5° for sp³-hybridized carbon. researchgate.netacs.org Despite this high potential energy, the cubane framework possesses remarkable kinetic stability. researchgate.netnih.gov This stability is largely because common decomposition pathways are energetically unfavorable. wikipedia.org However, under specific conditions such as ionization or in the presence of certain catalysts, the cubane core can undergo ring-opening fragmentation or skeletal rearrangement into isomeric forms.
Mechanistic Studies of Cage Fragmentation
Cage fragmentation of the cubane core is not a spontaneous process under normal thermal conditions but can be initiated through specific energetic inputs. Mechanistic studies have primarily explored fragmentation under conditions such as ionization. Upon ionization, for instance, the cubane radical cation has been shown to undergo a facile cleavage of three carbon-carbon bonds. researchgate.net This process leads to the formation of a more stable bis-cyclobutenylium radical cation. researchgate.net The kinetics of this isomerization process suggest the existence of a small energy barrier to fragmentation. researchgate.net
Another pathway for cage degradation involves transition metal catalysis. While often leading to isomerization, certain metal catalysts, particularly under forcing conditions, can promote decomposition pathways that result in the fragmentation of the cubane skeleton. wikipedia.orgprinceton.edu The mechanism often involves the interaction of the metal center with the strained C-C σ-bonds of the cubane, leading to their cleavage. For example, decomposition pathways can be initiated by the oxidative insertion of a metal into the cubane framework. princeton.edu The high strain energy of approximately 670 kJ/mol is released during such transformations. researchgate.net
Studies on related strained systems, such as nitrogen cubane (N8), also provide insight into potential fragmentation mechanisms. In these analogues, the primary decomposition mechanism identified is the breaking of an N-N bond, which is followed by a rapid collapse of the cage structure into N₂ molecules. researchgate.net While the bonding characteristics differ, this highlights the tendency of strained cage systems to undergo multi-bond cleavage once an initial bond-breaking event is triggered.
Exploration of Isomerization Processes
The most extensively studied reactive pathway for the cubane core is its valence isomerization, a skeletal rearrangement to more stable isomers. These transformations are typically catalyzed by transition metal ions, most notably silver(I) (Ag(I)), but also palladium(II) (Pd(II)) and rhodium(I) (Rh(I)). wikipedia.orgprinceton.edu The two primary isomers formed from the cubane skeleton are cuneane and syn-tricyclooctadiene, the latter of which can further rearrange to cyclooctatetraene (B1213319). acs.orgwikipedia.org
The isomerization of cubanes to cuneanes catalyzed by Ag(I) salts is a well-established synthetic transformation. chemrxiv.org Detailed mechanistic investigations using computational methods have elucidated the reaction pathway. chemrxiv.orgnih.gov The proposed mechanism involves:
Coordination: The Ag(I) ion first coordinates to the cubane substrate. chemrxiv.org
Oxidative Addition: The Ag(I) center then undergoes oxidative addition into one of the strained C-C bonds of the cubane cage. chemrxiv.orgnih.gov
Carbocation Formation: This is followed by the heterolytic cleavage of one of the newly formed C-Ag bonds, which generates a cyclobutyl carbocation intermediate. chemrxiv.org
Rearrangement: A subsequent carbocation rearrangement, involving the migration of a neighboring C-C bond, leads to the formation of the cuneane skeleton. chemrxiv.org
The regioselectivity of this rearrangement in asymmetrically substituted cubanes is a key area of investigation. For instance, the isomerization of this compound has been demonstrated to proceed in high yield to the corresponding 1,3-disubstituted cuneane derivative using silver trifluoroacetate (B77799) (AgTFA). nih.gov The influence of substituents on the efficiency and selectivity of this rearrangement has been explored for a range of 1,4-disubstituted cubanes. nih.gov
The table below summarizes the isomerization of various 1,4-disubstituted cubanes into their corresponding 2,6- or 1,3-disubstituted cuneane isomers, highlighting the reaction's scope and yields. nih.gov
| Cubane Reactant (1,4-Disubstituted) | Dominant Cuneane Product | Yield (%) |
|---|---|---|
| 1-acid-4-methyl ester (1a) | 2,6-isomer (2a) | 81 |
| 1,4-dimethyl ester (1b) | 2,6-isomer (2b) | 72 |
| 1-cyano-4-N,N-diisopropyl amide (1d) | 2,6-isomer (2d) | 78 |
| 1-methylester-4-hydroxymethyl (1f) | 1,3-isomer (3f) | 99 |
| 1,4-dihydroxymethyl (1h) | 1,3-isomer (3h) | 96 |
| 1-cyano-4-p-tolyl (1i) | 1,3-isomer (3i) | 92 |
Other metals catalyze different isomerization pathways. For example, rhodium(I) catalysts can convert cubane into syn-tricyclooctadiene, which can be thermally unstable and decompose further to cyclooctatetraene at temperatures between 50-60 °C. wikipedia.org
Advanced Analytical Methodologies and Structural Elucidation in Research
Spectroscopic Techniques for Comprehensive Molecular Structure Confirmation
The rigid, cage-like framework of Methyl 4-hydroxymethylcubanecarboxylate presents a unique spectroscopic fingerprint. A multi-technique approach is essential to unequivocally confirm its molecular structure, from the precise arrangement of protons and carbons to the vibrational characteristics of its functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. The high degree of symmetry in the cubane (B1203433) core, along with the substitution pattern, gives rise to characteristic signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.
In a typical ¹H NMR spectrum, the protons on the cubane cage appear as a set of multiplets. For this compound, the protons on the substituted carbons (positions 1 and 4) and the remaining six equivalent protons on the cubane cage will have distinct chemical shifts. The hydroxymethyl protons (-CH₂OH) typically appear as a singlet, while the methyl ester protons (-OCH₃) also present as a sharp singlet. A publication detailing the synthesis of this compound reports the following ¹H NMR data in deuterochloroform (CDCl₃): multiplets at approximately 4.18–4.10 ppm and 3.94–3.83 ppm, attributed to the cubane cage protons, a singlet for the hydroxymethyl protons at 3.77 ppm, and a singlet for the methyl ester protons at 3.70 ppm. amazonaws.com
The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. Due to the symmetry of the 1,4-disubstituted cubane core, a reduced number of signals is expected. The carbonyl carbon of the ester group will appear at a significantly downfield chemical shift. The carbons of the cubane cage will have characteristic resonances, with the substituted carbons appearing at different shifts compared to the unsubstituted ones.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the cubane framework, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, solidifying the structural assignment.
Table 1: Representative ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Cubane-H | 4.18 – 4.10 | Multiplet |
| Cubane-H | 3.94 – 3.83 | Multiplet |
| -CH₂OH | 3.77 | Singlet |
| -OCH₃ | 3.70 | Singlet |
Note: Data obtained from deuterochloroform (CDCl₃) solution. amazonaws.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₁H₁₂O₃.
Fragmentation analysis within the mass spectrometer offers further insights into the molecule's structure. While the rigid cubane cage is relatively stable, characteristic fragmentation patterns can be observed. Common fragmentation pathways could involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or the cleavage of the hydroxymethyl group (-CH₂OH). The analysis of these fragment ions helps to piece together the structural components of the molecule, providing corroborating evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing definitive identification of its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak around 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester group. A broad absorption band in the region of 3400-3200 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group from the hydroxymethyl substituent. The C-H stretching vibrations of the cubane cage typically appear around 3000 cm⁻¹.
Raman spectroscopy, while often providing weaker signals for polar functional groups, can offer valuable information about the non-polar cubane framework. The symmetric vibrations of the carbon cage would be particularly Raman active, providing a unique spectral signature for the cubane core.
Table 2: Expected Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |
| Cubane C-H | C-H Stretch | ~3000 |
| Ester (C=O) | C=O Stretch | ~1730 |
| Ester (C-O) | C-O Stretch | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)
Due to the absence of extensive conjugation or chromophores that absorb in the ultraviolet-visible region, this compound is not expected to exhibit significant absorption in a UV-Vis spectrum. The cubane framework itself does not have π-systems that would lead to electronic transitions in the typical UV-Vis range (200-800 nm). Therefore, this technique is generally not a primary method for the structural elucidation of this particular compound.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for its purification from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis of the purity of this compound and for its preparative purification. A reversed-phase HPLC method, utilizing a C18 column, is commonly employed for compounds of similar polarity.
The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. By running a gradient of increasing organic solvent, impurities with different polarities can be effectively separated from the main product. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification.
A detector, such as a UV detector (though the response may be weak as noted in section 4.1.4) or, more effectively, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS), would be used to monitor the column effluent. Quantitative analysis of purity can be achieved by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. For purification purposes, the fraction corresponding to the desired peak can be collected.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile compounds, including derivatives of cubane. While direct GC analysis of this compound is not extensively documented, the methodology is widely applied to related volatile cubane compounds and other methyl esters. mdpi.comnih.govresearchgate.net GC, particularly when coupled with mass spectrometry (GC-MS), is invaluable for separating and identifying components in a mixture, assessing product purity, and analyzing reaction byproducts. nih.govmdpi.comnih.gov
In the context of synthesizing or analyzing cubane derivatives, GC is employed to monitor the reaction progress and characterize the volatile products. For instance, in reactions leading to functionalized cubanes, GC can separate the desired product from starting materials and volatile intermediates. The technique often requires derivatization to increase the volatility of less volatile compounds, such as converting carboxylic acids or alcohols into their more volatile methyl esters or trimethylsilyl (B98337) (TMS) ethers. nih.govnih.govnih.gov
A typical GC-MS analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. mdpi.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key identifier.
Table 1: Illustrative GC Parameters for Analysis of Related Volatile Compounds
| Parameter | Typical Value/Condition |
| Column Type | DB-5MS or HP-1 methyl siloxane capillary column (non-polar) mdpi.comnih.gov |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm mdpi.comnih.gov |
| Carrier Gas | Helium or Nitrogen mdpi.com |
| Flow Rate | 0.7 - 1.5 mL/min |
| Oven Program | Initial temp 50-60°C, ramp to 250-280°C at 5-10°C/min mdpi.comnih.gov |
| Injector Temp. | 240-270°C mdpi.commdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) mdpi.comnih.gov |
This table presents typical parameters used in the GC analysis of volatile organic compounds, including methyl esters and alcohols, which are relevant to the analysis of cubane derivatives.
The data obtained from GC analysis provides crucial information on the purity of synthesized this compound and helps in identifying any volatile side products formed during its synthesis or subsequent reactions. researchgate.netmdpi.com
Diffraction Techniques for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular connectivity, diffraction techniques offer an unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. mdpi.com For complex, three-dimensional molecules like cubane derivatives, SCXRD provides unequivocal proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netacs.orgresearchgate.net
The process involves growing a suitable single crystal of the compound, which can be a significant challenge. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov The analysis of the diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the atomic positions can be built and refined. researchgate.netresearchgate.net
For this compound, an SCXRD analysis would definitively confirm the cubane cage's integrity and the precise positioning of the methyl carboxylate and hydroxymethyl substituents at the 1 and 4 positions, respectively. It would also reveal the conformation of the substituent groups relative to the cage.
Table 2: Crystallographic Data for a Related Cubane Derivative (Dimethyl Cubane-1,4-dicarboxylate)
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.845 |
| b (Å) | 10.987 |
| c (Å) | 7.034 |
| β (°) ** | 115.34 |
| Volume (ų) ** | 478.2 |
| Z (molecules/unit cell) | 2 |
This table provides representative crystallographic data for a structurally similar compound, dimethyl cubane-1,4-dicarboxylate, illustrating the type of information obtained from an SCXRD experiment.
The structural data from SCXRD is crucial for understanding the molecule's physical properties and reactivity. mdpi.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance—the simplest whole-number ratio of atoms in the molecule.
The technique typically involves the combustion of a precisely weighed sample of the pure compound in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From the masses of these products, the mass percentages of C, H, and N in the original sample are calculated.
For this compound (C₁₁H₁₂O₃), the theoretical elemental composition would be:
Carbon (C): 68.74%
Hydrogen (H): 6.29%
Oxygen (O): 24.97%
Table 3: Elemental Analysis Data Comparison
| Element | Theoretical % for C₁₁H₁₂O₃ | Found % (Hypothetical) |
| Carbon (C) | 68.74 | 68.71 |
| Hydrogen (H) | 6.29 | 6.33 |
This table compares the theoretical elemental composition of this compound with a hypothetical set of experimental results. Close agreement between the theoretical and found percentages provides strong evidence for the compound's empirical formula and purity.
In research, the experimental results from elemental analysis are compared against the calculated theoretical values. A close correlation (typically within ±0.4%) is considered strong validation of the proposed empirical formula and an indicator of the sample's purity. researchgate.netdtic.mil This analysis is a critical component of the characterization data required for the publication of a new compound. dtic.mil
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the geometric and electronic structure, which is crucial for predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For a molecule like Methyl 4-hydroxymethylcubanecarboxylate, DFT calculations, often using functionals like B3LYP, would be employed to determine its optimized geometry, bond lengths, bond angles, and electronic properties. researchgate.netnih.gov
Studies on cubane (B1203433) and its substituted derivatives consistently show that the cubane cage is a highly strained system with C-C-C bond angles forced to be 90° instead of the ideal 109.5° for sp³ hybridized carbon. acs.org This strain significantly influences the bonding within the cage. DFT calculations on various substituted cubanes have been performed to understand how different functional groups affect the cage's structure and stability. nih.govresearchgate.net For this compound, DFT would be used to predict the lengths of the C-C bonds within the cage, the C-C bonds of the substituents, and the bond angles. It is expected that the substituents would cause minor distortions in the symmetry of the cubane core.
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped using DFT. These calculations would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. For instance, the oxygen atoms of the hydroxyl and ester groups would be identified as regions of high negative electrostatic potential.
A representative table of expected bond lengths and angles for the cubane core, based on general findings for cubane derivatives, is presented below.
| Parameter | Predicted Value (DFT) |
| Cage C-C Bond Length | ~1.57 Å |
| Cage C-C-C Bond Angle | ~90° |
| Cage C-C-H Bond Angle | ~125° |
| C-H Bond Length | ~1.09 Å |
This table is illustrative and based on typical values found in computational studies of cubane derivatives.
For even higher accuracy, particularly for thermochemical data, ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory would be utilized. researchgate.net High-level ab initio studies on cubane have provided very precise values for its enthalpy of formation and strain energy. researchgate.netacs.org These methods, while computationally more demanding, are crucial for obtaining benchmark data. An ab initio study of this compound would provide highly reliable data on its stability and the energetics of potential reactions. Studies on the cubyl radical and other derivatives have demonstrated the power of these methods in elucidating fine details of bonding and reactivity. acs.orgacs.org
Conformational Analysis and Molecular Dynamics Simulations
While the cubane core itself is rigid, the substituent groups of this compound introduce conformational flexibility.
The primary source of conformational isomerism in this compound arises from the rotation around the C-C and C-O single bonds of the hydroxymethyl and methyl carboxylate substituents. The cubane cage itself does not undergo the kind of ring-flipping seen in cyclohexane. pressbooks.publibretexts.org
Computational methods can be used to explore the potential energy surface associated with the rotation of these substituent groups. This analysis would identify the most stable conformations (energy minima) and the energy barriers to rotation between them. For the hydroxymethyl group, different staggered and eclipsed conformations relative to the cubane cage would be analyzed. Similarly, the orientation of the methyl ester group would be investigated. The principles of this analysis are similar to those applied to substituted alkanes and cycloalkanes. fiu.edulibretexts.orgyoutube.com
Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound over time. MD simulations on cubane and its derivatives have been used to study their thermal stability and decomposition pathways. acs.org For this compound, MD simulations would illustrate the vibrations of the cubane cage and the rotational motions of the substituent groups at different temperatures.
Furthermore, MD simulations of multiple molecules can predict how they interact with each other in the condensed phase. This would be particularly important for understanding potential hydrogen bonding between the hydroxymethyl group of one molecule and the carboxylate group of another, which would significantly influence its bulk properties like melting point and solubility. Studies on C60-cubane crystals have demonstrated the use of MD in understanding intermolecular dynamics. nih.govarxiv.org
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
Quantum chemical calculations can predict various spectroscopic properties, including:
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The unique electronic environment of the cubane cage leads to characteristic chemical shifts. ic.ac.uk DFT calculations would be expected to predict a complex ¹H NMR spectrum due to the different environments of the cage protons and distinct signals for the methyl and hydroxymethyl protons. The ¹³C NMR spectrum would similarly show characteristic signals for the cage carbons and the substituent carbons.
Infrared (IR) and Raman Spectra: Vibrational frequencies and their corresponding intensities can be calculated to generate theoretical IR and Raman spectra. researchgate.netacs.org These calculations can help in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include the C-H stretching of the cubane cage, the O-H stretch of the alcohol, and the C=O stretch of the ester. DFT calculations on other substituted cubanes have shown good agreement between calculated and experimental vibrational spectra. researchgate.netnih.gov
A hypothetical table of key predicted vibrational frequencies is shown below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -OH | O-H Stretch | ~3400-3600 |
| Cubane C-H | C-H Stretch | ~3000 |
| -CH₂- | C-H Stretch | ~2850-2960 |
| -C=O | C=O Stretch | ~1730-1750 |
| Cubane Cage | Cage Deformation | ~850-1250 |
This table is illustrative and based on typical values for these functional groups and findings from computational studies on related molecules.
By comparing these computationally predicted spectra with experimentally obtained data, a detailed structural confirmation of this compound can be achieved.
Strain Energy Analysis and Aromaticity/Antiaromaticity Assessment of the Cubane Framework
The cubane cage is one of the most strained polycarbocyclic structures known. nih.gov This high degree of strain is a direct consequence of its unnatural bond angles, which are forced to be 90° instead of the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms.
Strain Energy Analysis:
Computational methods, particularly Density Functional Theory (DFT), are extensively used to quantify the strain energy (SE) of the cubane framework. ic.ac.uk Methods like homodesmotic and isodesmotic reactions are designed to cancel out errors in calculations by ensuring that the number and types of bonds are conserved on both sides of a hypothetical reaction. nih.govic.ac.uk For the parent cubane (C₈H₈), the strain energy is calculated to be approximately 169 kcal/mol, a value that shows good agreement with experimental findings. nih.govic.ac.uk
Aromaticity/Antiaromaticity Assessment:
The concept of aromaticity is typically associated with planar, cyclic, conjugated systems. However, the cubane framework has been a subject of investigation for three-dimensional and σ-aromaticity. Computational analyses using methods like Nucleus-Independent Chemical Shift (NICS) are employed to probe the magnetic properties within the cage, which are indicative of aromatic or antiaromatic character. researchgate.net
NICS calculations for the cubane framework reveal a strong deshielding effect within the cage, which is characteristic of antiaromaticity. researchgate.net This phenomenon in saturated ring systems is termed σ-antiaromaticity. researchgate.net The paratropic ring currents identified in the four-membered rings of the cubane skeleton are a hallmark of this property. researchgate.net Therefore, despite being a saturated hydrocarbon, the cubane core of this compound is considered to be σ-antiaromatic.
Table 1: Representative Computational Data for the Cubane Framework
| Parameter | Computational Method | Calculated Value | Reference |
|---|---|---|---|
| Strain Energy (SE) | DFT-B3LYP/6-31G* (Homodesmotic) | 169.13 kcal/mol | nih.govic.ac.uk |
| C-C Bond Length | DFT B3PW91/QZVP | 156.1 pm | byu.edu |
| C-C-C Bond Angle | DFT B3PW91/QZVP | 90.0° | byu.edu |
Reaction Mechanism Predictions and Transition State Calculations
Theoretical calculations are invaluable for predicting the reaction mechanisms of cubane derivatives, which often undergo complex rearrangements due to the release of strain energy. Quantum chemical calculations can map out potential energy surfaces, identify transition states, and determine activation energies for various reaction pathways. kaist.ac.krresearchgate.net
Reaction Mechanism Predictions:
For this compound, several reaction types can be computationally investigated:
Thermal Rearrangement (Pyrolysis): The parent cubane thermally isomerizes to cyclooctatetraene (B1213319). Computational studies on this process for unsubstituted cubane have identified a multi-step mechanism involving the homolytic cleavage of one and then a second C-C bond to form syn-tricyclooctadiene as an intermediate. nih.gov The calculated activation energy for the initial C-C bond breaking is a key factor in its kinetic stability. nih.gov The presence of substituents on the this compound would likely influence the regiochemistry of the initial bond cleavage and the stability of the subsequent intermediates.
Ring-Opening Reactions: The hydroxymethyl group, in particular, could facilitate ring-opening. Computational studies on cubanols show that they can undergo rearrangement initiated by the shift of electrons from the oxygen into the strained cage. ic.ac.uk A similar "push-pull" mechanism could be predicted for this compound, potentially leading to a variety of rearranged products.
Functional Group Transformations: Reactions involving the ester or alcohol moieties can also be modeled. For example, a theoretical study of the Baeyer-Villiger oxidation of cubyl ketones has been used to rationalize the preferential migration of the cubyl group. acs.org Similar computational approaches could predict the outcomes and mechanisms of reactions like the ester hydrolysis, oxidation of the alcohol, or substitution reactions on the cubane core of this compound.
Transition State Calculations:
Identifying the transition state (TS) is crucial for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy (Ea). Computational software like Gaussian can be used to locate TS structures and calculate their energies and vibrational frequencies (a valid TS has exactly one imaginary frequency). imsa.edupetrolpark.co.uk
For a hypothetical reaction, such as the initial C-C bond cleavage in the pyrolysis of the cubane core, DFT calculations would be employed to model the geometry of the transition state. The predicted activation energy would provide a quantitative measure of the reaction rate. By comparing the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form.
Table 2: Hypothetical Computational Data for a Predicted Reaction Pathway (Thermal C-C Bond Cleavage)
| Parameter | Computational Method | Hypothetical Value | Significance |
|---|---|---|---|
| Reactant Energy | DFT (e.g., B3LYP/6-31G*) | E_reactant | Baseline energy of the ground state molecule. |
| Transition State Energy | DFT (e.g., B3LYP/6-31G*) | E_TS | Energy of the highest point on the reaction pathway. |
| Activation Energy (Ea) | E_TS - E_reactant | ~40-50 kcal/mol | Determines the kinetic feasibility of the reaction. (Value is an estimate based on parent cubane). nih.gov |
Exploration of Methyl 4 Hydroxymethylcubanecarboxylate As a Synthetic Building Block
Precursor in the Rational Design and Synthesis of More Complex Cubane (B1203433) Architectures
The strategic placement of the ester and alcohol functionalities on the cubane skeleton makes Methyl 4-hydroxymethylcubanecarboxylate a highly valuable intermediate for the synthesis of more elaborate cubane derivatives. The differential reactivity of the two functional groups allows for selective transformations, providing a pathway to a wide array of asymmetrically substituted cubanes.
The synthesis of this compound can be envisioned as an intermediate step in the reduction of dimethyl cubane-1,4-dicarboxylate to 1,4-bis(hydroxymethyl)cubane. researchgate.netresearchgate.net Careful control of the reducing agent stoichiometry would allow for the selective reduction of one ester group to the alcohol, yielding the target mono-alcohol mono-ester. This selective reduction is a key strategy for accessing 1,4-disubstituted cubanes with orthogonal functional handles.
Once obtained, the hydroxymethyl group can be further functionalized through various reactions such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution. The methyl ester group, on the other hand, can be hydrolyzed to the carboxylic acid, which can then participate in amide bond formation, esterification with different alcohols, or be converted to other functional groups. This orthogonality is crucial for the stepwise construction of complex molecules where specific and controlled bond formations are required.
For instance, the hydroxymethyl group can be converted to an azide (B81097) or an alkyne, enabling click chemistry reactions for the attachment of large molecular fragments. Simultaneously, the ester can be hydrolyzed and coupled with an amine-containing biomolecule, showcasing the potential of this building block in bioconjugate chemistry.
Role in the Construction of Novel Polycyclic Cage Compounds and Their Derivatives
The strained cubane core is a source of significant potential energy, and its derivatives can serve as precursors to other cage systems through rearrangement reactions. nih.gov this compound, with its dual functionality, provides a handle to direct and influence these transformations, leading to the formation of novel polycyclic cage compounds.
One notable transformation of cubane derivatives is the rhodium-catalyzed isomerization to cuneane structures. The substituents on the cubane ring can influence the regioselectivity and stereoselectivity of this rearrangement. By strategically modifying the hydroxymethyl and carboxylate groups of this compound prior to the isomerization, chemists can access a variety of substituted cuneanes that would be difficult to synthesize through other routes.
Furthermore, the functional groups on the cubane can be used to link two or more cubane units together, either directly or through spacer groups, before inducing cage-rearrangement reactions. This approach could lead to the synthesis of larger, more complex polycyclic systems with unique topologies and properties. For example, the hydroxymethyl group of one molecule could be esterified with the carboxylic acid group of another (after hydrolysis of its methyl ester), forming a dimeric structure that could then undergo a double cage-rearrangement to yield a novel polycyclic architecture.
Applications in Supramolecular Chemistry and Host-Guest Interactions
The rigid and well-defined geometry of the cubane cage makes it an attractive component for the construction of supramolecular assemblies. researchgate.net The 1,4-disposition of the functional groups in this compound provides a linear and rigid scaffold that can be incorporated into larger host molecules or used as a guest in various host-guest systems.
The hydroxymethyl and carboxylate functionalities can participate in hydrogen bonding, a key interaction in supramolecular chemistry. For example, the carboxylic acid derivative (obtained after hydrolysis) can form hydrogen-bonded dimers or more extended networks. The hydroxymethyl group can also act as a hydrogen bond donor and acceptor.
By attaching recognition motifs to either or both functional groups, this compound can be transformed into a molecular building block for self-assembly. For instance, appending a calixarene (B151959) or cyclodextrin (B1172386) unit to the hydroxymethyl group while converting the ester to a functionality that can interact with a complementary partner would allow for the construction of complex, multi-component supramolecular systems. The rigidity of the cubane unit ensures that the recognition sites are held at a fixed distance and orientation, which is a critical factor in designing selective host-guest systems.
Scaffold for the Development of Tunable Molecular Frameworks
The cubane cage serves as a rigid and stable scaffold, and the ability to functionalize it at specific positions allows for the development of tunable molecular frameworks. soton.ac.uk this compound is an excellent starting point for creating such frameworks due to its pre-defined 1,4-substitution pattern and its two modifiable functional groups.
The term "tunable" refers to the ability to systematically alter the properties of the molecular framework, such as its size, shape, and electronic properties, by changing the substituents. The dual functionality of this compound allows for the introduction of a wide variety of substituents with different steric and electronic profiles.
For example, the length of a molecular rod based on the cubane scaffold can be extended by polymerizing derivatives of this compound. The hydroxymethyl group of one monomer could be converted to a leaving group, and the carboxylate of another converted to a nucleophile, allowing for the formation of long, rigid chains. The properties of these oligomers or polymers could then be fine-tuned by the choice of linking chemistry and any additional substituents on the cubane core.
Potential Research Applications in Advanced Materials Science
Investigation as a Component in High-Energy Density Materials
The cubane (B1203433) cage is renowned for its exceptionally high strain energy and density, making its derivatives prime candidates for high-energy density materials (HEDMs). dtic.mil The effectiveness of an explosive is tied to the energetics of its decomposition, the volume of gaseous products, and its density. dtic.mil Highly nitrated cubanes, for instance, are predicted to be very dense and powerful explosives. dtic.mil
Methyl 4-hydroxymethylcubanecarboxylate can serve as a valuable precursor for the synthesis of novel energetic materials. Its two functional groups, the hydroxymethyl (-CH₂OH) and the methyl ester (-COOCH₃), provide convenient handles for the introduction of explosophoric moieties such as nitro (-NO₂) and nitrate (B79036) (-ONO₂) groups.
Synthetic Pathways to Energetic Derivatives:
Nitration of the Hydroxymethyl Group: The hydroxymethyl group can be converted to a nitratomethyl group (-CH₂ONO₂) through reaction with nitric acid or other nitrating agents. This transformation introduces a highly energetic functional group directly onto the cubane core.
Conversion of the Ester to Energetic Functionalities: The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be converted into various energetic functionalities. For example, the carboxylic acid can be transformed into an acyl azide (B81097), a precursor to isocyanates that can be further reacted to introduce nitro groups. Alternatively, the carboxylic acid can be converted to an amide, which can then be nitrated.
The resulting energetic derivatives of this compound are expected to exhibit high thermal stability, a characteristic feature of the cubane cage, along with significant energetic performance due to the presence of both the strained core and the energetic functional groups.
Table 1: Potential Energetic Derivatives of this compound and Their Predicted Properties
| Derivative Name | Chemical Formula | Predicted Properties |
| Methyl 4-(nitratomethyl)cubanecarboxylate | C₁₁H₁₁NO₅ | High density, good thermal stability, potential as an energetic plasticizer. |
| 4-(Nitratomethyl)cubanecarboxylic acid | C₁₀H₉NO₅ | Precursor for further energetic functionalization. |
| 1-Azidocarbonyl-4-(hydroxymethyl)cubane | C₁₀H₁₁N₃O₂ | Intermediate for the synthesis of nitrated cubane derivatives. |
| 1,4-Dinitrocubane (from the ester) | C₈H₆N₂O₄ | Known high-performance energetic material. researchgate.net |
Incorporation into Novel Polymer Architectures for Enhanced Mechanical or Thermal Properties
The rigid and well-defined three-dimensional structure of the cubane cage makes it an attractive building block for the creation of novel polymers with enhanced mechanical and thermal properties. ic.ac.uk The incorporation of such a rigid moiety into a polymer backbone or as a pendant group can significantly increase the polymer's glass transition temperature, thermal stability, and mechanical strength. rsc.org
This compound, being a bifunctional molecule, is an excellent candidate for a monomer in various polymerization reactions.
Polymerization Strategies:
Polyesterification: The hydroxymethyl group can react with the methyl ester group of another molecule (following its conversion to a carboxylic acid) or with other diacid or diol monomers to form polyesters. The resulting polymers would feature the rigid cubane cage directly in the polymer backbone.
Polyurethane Synthesis: The hydroxymethyl group can react with diisocyanates to form polyurethanes. nih.govresearchgate.net In this case, the cubane moiety would be incorporated as a pendant group, influencing the polymer's properties through steric effects and intermolecular interactions.
The resulting cubane-containing polymers are anticipated to exhibit superior thermal stability and rigidity compared to their conventional aliphatic or aromatic counterparts. These properties make them potentially useful in applications requiring high-performance materials, such as in aerospace engineering and advanced coatings.
Table 2: Potential Polymer Structures Derived from this compound
| Polymer Type | Monomers | Potential Properties |
| Polyester | This compound (as diol/diacid equivalent) | High thermal stability, enhanced mechanical stiffness, high refractive index. |
| Polyurethane | This compound, a diisocyanate | Improved thermal and mechanical properties, potential for creating cross-linked networks. nih.govresearchgate.net |
Exploration in the Design of Liquid Crystalline Materials
The development of liquid crystalline materials is driven by the search for molecules with specific shapes and intermolecular interactions that promote the formation of mesophases. The rigid, rod-like, or disc-like geometry of molecules is a key factor in the formation of liquid crystals. tandfonline.com Optically transparent cubanes and cubylcubanes have been proposed as building blocks for rigid liquid-crystal compounds. ic.ac.uk
The cubane core of this compound provides a unique, non-aromatic, rigid scaffold that can be functionalized to create novel liquid crystalline materials. tandfonline.com
Inducing Liquid Crystalline Behavior:
To induce liquid crystalline behavior, the functional groups of this compound can be chemically modified to attach mesogenic (liquid crystal-forming) units. For example:
The hydroxymethyl group can be esterified with a long-chain carboxylic acid containing a phenyl or biphenyl (B1667301) group.
The methyl ester can be converted to a carboxylic acid and then reacted with a long-chain alcohol or a phenol (B47542) derivative.
By carefully designing the length and nature of the attached mesogenic units, it may be possible to create calamitic (rod-like) or discotic (disc-like) liquid crystals with unique phase behaviors, such as nematic or smectic phases. tandfonline.com The three-dimensional nature of the cubane core could lead to novel packing arrangements and potentially new types of liquid crystalline phases.
Table 3: Hypothetical Liquid Crystalline Molecules Derived from this compound
| Molecule Structure | Potential Mesophase |
| Ester of 4-(hydroxymethyl)cubanecarboxylic acid with 4'-alkoxy-4-biphenylol | Nematic, Smectic |
| Ester of Methyl 4-cubanecarboxylate with a long-chain aliphatic alcohol | Smectic |
Development of Optoelectronic Materials with Defined Geometries
The design of organic optoelectronic materials often relies on the synthesis of molecules with precisely controlled geometries and electronic properties. dtic.mil The incorporation of unique structural motifs can significantly influence the material's charge transport characteristics, photophysical properties, and solid-state packing. Cubane derivatives have been investigated as building blocks for small gap polymers with potential for good intrinsic conductivity and nonlinear optical properties. ic.ac.uk
This compound offers a non-planar, rigid scaffold that can be integrated into larger conjugated systems to create novel optoelectronic materials. rsc.orgkaust.edu.sa
Synthetic Approaches and Potential Properties:
Incorporation into Conjugated Polymers: The functional groups of the cubane derivative can be modified to allow its incorporation into the backbone of conjugated polymers via cross-coupling reactions. rsc.org The presence of the cubane unit could disrupt π-stacking in a controlled manner, potentially leading to improved solubility and processing of the polymer, as well as influencing its electronic band gap.
Attachment of Chromophores: The hydroxymethyl and methyl ester groups can be used to attach chromophoric units to the cubane core. The rigid and insulating nature of the cubane cage would ensure that the electronic properties of the attached chromophores are preserved, while the defined spatial arrangement could lead to interesting through-space electronic interactions.
The unique three-dimensional geometry of the cubane core could lead to materials with isotropic charge transport properties, which would be advantageous in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 4: Potential Optoelectronic Materials Based on this compound
| Material Type | Potential Application |
| Cubane-containing conjugated polymer | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). rsc.orgkaust.edu.sa |
| Dendrimer with a cubane core and chromophoric arms | Light-harvesting systems, sensors. |
Role in Advanced Functional Materials and Nanomaterials Research
The precise three-dimensional structure and chemical functionality of this compound make it an attractive building block for the construction of a variety of advanced functional materials and nanomaterials.
Applications as a Building Block:
Metal-Organic Frameworks (MOFs): The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be used as a linker to construct MOFs. researchgate.netchemrxiv.orgresearchgate.net The rigid and non-aromatic nature of the cubane linker could lead to MOFs with novel topologies and pore environments, potentially with applications in gas storage, separation, and catalysis. rsc.org
Covalent Organic Frameworks (COFs): The functional groups could be modified to be suitable for the formation of COFs, creating highly porous and crystalline materials with potential applications in catalysis and electronics.
Dendrimers: The cubane core can serve as a central scaffold for the synthesis of dendrimers. nih.govsigmaaldrich.com The hydroxymethyl and ester groups can be used as anchor points for the divergent growth of dendritic wedges, leading to well-defined, monodisperse macromolecules with potential applications in drug delivery, catalysis, and sensing. nih.govmdpi.comorientjchem.org
The inherent properties of the cubane cage, such as its thermal stability and well-defined geometry, would be imparted to these larger, more complex materials, opening up new avenues for the design of functional materials with tailored properties.
Table 5: Potential Functional Materials and Their Applications
| Material Type | Building Block | Potential Applications |
| Cubane-based MOF | 4-Carboxycubane-1-methanol | Gas storage, separation, catalysis. researchgate.netchemrxiv.orgresearchgate.netrsc.org |
| Cubane-core dendrimer | This compound | Drug delivery, nanoscale reactors, sensors. nih.govnih.govmdpi.comorientjchem.org |
Investigative Avenues in Medicinal Chemistry and Chemical Biology Research
Conceptual Design as a Scaffold for Drug Discovery Efforts (General)
The cubane (B1203433) framework of Methyl 4-hydroxymethylcubanecarboxylate provides a rigid and precisely defined three-dimensional architecture, a desirable feature for a drug discovery scaffold. mdpi.com Unlike flexible aliphatic chains or conformationally dynamic cycloalkanes, the fixed spatial orientation of the substituents on the cubane core allows for the design of molecules with a high degree of pre-organization for binding to biological targets. The 1,4-disubstitution pattern on the cubane cage in this compound positions the methyl ester and hydroxymethyl groups at opposite corners, providing a linear and rigid linker of a specific length.
This rigid scaffold can be exploited in several ways in drug discovery:
Vectorial Projection of Pharmacophoric Features: The cubane core can serve as a central hub from which key pharmacophoric elements are projected into three-dimensional space with precise geometric control. The hydroxymethyl and methyl carboxylate groups of the parent molecule can be readily modified to introduce a variety of functional groups, such as hydrogen bond donors and acceptors, charged moieties, or lipophilic appendages.
Access to Novel Chemical Space: The introduction of the cubane scaffold moves away from the predominantly "flat" chemical space occupied by aromatic and heteroaromatic compounds, offering opportunities to explore novel interactions with biological targets. ucl.ac.uk
Scaffold Hopping and Privileged Scaffolds: In a process known as scaffold hopping, the cubane core of this compound could be used to replace existing scaffolds in known bioactive molecules to improve properties or escape patent space. dundee.ac.uknih.gov Given its unique geometry, the cubane scaffold has the potential to become a "privileged scaffold" for certain classes of biological targets.
| Scaffold Feature | Advantage in Drug Discovery | Relevance to this compound |
| Rigidity | Pre-organization for binding, reduced entropic penalty upon binding. | The cubane cage is inherently rigid. |
| Three-dimensionality | Precise spatial projection of functional groups. | The 1,4-disubstitution provides a defined vector for substituents. |
| Novelty | Exploration of new chemical space and potential for novel bioactivity. | Moves beyond traditional flat aromatic scaffolds. |
| Modifiability | Amenable to synthetic derivatization to build libraries of compounds. | The hydroxymethyl and ester groups are versatile synthetic handles. nih.gov |
Theoretical Exploration for Enzyme Inhibitor and Receptor Ligand Design
The design of enzyme inhibitors and receptor ligands based on this compound can be approached from a theoretical and computational standpoint. The rigid nature of the cubane scaffold simplifies computational modeling, as the number of low-energy conformations that need to be considered is significantly reduced compared to more flexible molecules.
Enzyme Inhibitor Design: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or further elaborated to mimic a transition state or to introduce a reactive "warhead" for covalent inhibition. For instance, the hydroxymethyl group could be converted into a functional group that can interact with the catalytic machinery of an enzyme, such as a metalloprotease or a serine hydrolase. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then engage in ionic interactions or hydrogen bonding with active site residues. Computational docking studies could be employed to predict the binding modes of virtual libraries of derivatives of this compound within the active sites of target enzymes. nih.gov
Receptor Ligand Design: In receptor-ligand interactions, the distance and orientation between key pharmacophoric groups are often critical for high-affinity binding. nih.gov The cubane core of this compound can act as a rigid spacer to position two pharmacophoric groups at a precise distance, which can be calculated from the known geometry of the cubane cage. For example, in the design of a bivalent ligand that simultaneously engages two binding sites on a receptor, the cubane scaffold could serve as the central linker. The E-max model and other mathematical models could be used to interpret signaling data from such designed ligands. nih.gov
Consideration in Prodrug Strategy Development
Prodrug strategies are often employed to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. researchgate.net The two functional groups of this compound, the methyl ester and the hydroxymethyl group, are both amenable to prodrug design.
Ester-Based Prodrugs: The methyl ester can be readily hydrolyzed by esterases, which are ubiquitous in the body, to release the corresponding carboxylic acid. This strategy is commonly used to mask a polar carboxylic acid to improve oral absorption. If the carboxylic acid form of a this compound derivative is the active drug, the methyl ester version would be a natural prodrug.
Prodrugs of the Hydroxymethyl Group: The hydroxymethyl group can be derivatized to form various types of prodrugs. For instance, it can be esterified with a promoiety to enhance lipophilicity and improve membrane permeability. The "medoxomil" promoiety is a well-known example used to mask polar groups and improve oral bioavailability. researchgate.net Alternatively, it could be converted to a carbonate or carbamate, which can be designed to be cleaved by specific enzymes or under certain physiological conditions.
| Functional Group | Prodrug Moiety | Potential Advantage | Cleavage Mechanism |
| Methyl Ester | (Is the prodrug) | Masks polar carboxylate to improve absorption. | Esterase-mediated hydrolysis. |
| Hydroxymethyl | Ester (e.g., Acetate) | Increased lipophilicity. | Esterase-mediated hydrolysis. |
| Hydroxymethyl | Carbonate/Carbamate | Tunable release kinetics. | Enzymatic or chemical hydrolysis. |
Bioisosteric Replacement Studies within Defined Pharmacophores (Conceptual)
One of the most compelling applications of the cubane scaffold is as a bioisostere for a para-substituted phenyl ring. nih.govnih.govresearchgate.net The C1-C4 distance in cubane is approximately 2.7 Å, which is very similar to the distance between the 1- and 4-positions of a benzene (B151609) ring. However, the electronic and conformational properties are vastly different. The cubane is a saturated, non-aromatic system.
In the context of this compound, this compound can be viewed as a direct bioisostere of Methyl 4-(hydroxymethyl)benzoate. A conceptual study would involve synthesizing the cubane analogue of a known drug or bioactive molecule that contains a para-substituted phenyl ring and comparing its biological activity and physicochemical properties.
Potential benefits of replacing a phenyl ring with a cubane scaffold include:
Improved Metabolic Stability: The C-H bonds of the cubane cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring. ucl.ac.uk
Enhanced Solubility: The disruption of π-π stacking interactions that can occur with planar aromatic rings can lead to improved aqueous solubility for the cubane analogues.
Novel Intellectual Property: The creation of cubane-containing analogues of existing drugs provides a clear path to novel chemical entities.
| Property | Phenyl Ring | Cubane Cage | Potential Impact of Replacement |
| Geometry | Planar | Three-dimensional | Altered interaction with target, potential for improved solubility. |
| Aromaticity | Aromatic | Non-aromatic | Elimination of π-π stacking, altered electronic interactions. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Improved pharmacokinetic profile. |
Design of Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological systems. They can be used to label, visualize, and quantify biological targets. The bifunctional nature of this compound makes it an attractive starting point for the design of molecular probes.
Attachment of Reporter Groups: The hydroxymethyl group or the carboxylic acid (after hydrolysis of the ester) can serve as a handle for the attachment of a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a radioactive isotope for imaging studies.
Photoaffinity Labeling: The cubane scaffold itself can be derivatized with photoreactive groups, such as a diazirine or an aryl azide (B81097). Upon photoactivation, these groups can form a covalent bond with a nearby biological target, allowing for the identification of binding partners.
Rigid Linker: As in drug design, the rigid cubane core can be used as a linker in more complex probes, for example, in Förster Resonance Energy Transfer (FRET) probes where a precise distance between a donor and acceptor fluorophore is required.
The synthesis of such probes would leverage the known reactivity of the hydroxymethyl and ester functional groups. For example, the hydroxymethyl group can be converted to an amine or an azide for subsequent click chemistry reactions to attach a reporter group.
Future Research Directions and Unresolved Challenges
Development of More Diverse and Efficient Synthetic Routes to Functionalized Cubanes
A primary obstacle in cubane (B1203433) chemistry is the synthesis of diversely substituted derivatives. While the commercially available cubane-1,4-dimethylester serves as a common starting point for many functionalized building blocks, the development of more versatile and efficient synthetic pathways is crucial. Historically, accessing cubane motifs has been hampered by non-trivial synthetic routes.
A significant breakthrough has been the development of robust, multigram-scale syntheses for 1,3-disubstituted cubanes, which were previously only accessible on a milligram scale. This was achieved by exploiting a readily available enone intermediate and introducing a novel Wharton transposition, a method that now allows for the preparation of both 1,4- and 1,3-disubstituted cubanes from a common precursor. Further progress has been made in creating routes to 1,2- and 1,3-disubstituted cubanes using a convenient cyclobutadiene (B73232) precursor, generated in situ, and photolytic C–H carboxylation reactions. Such methods are critical as 1,2- and 1,3-disubstituted cubanes are better mimics for ortho- and meta-substituted benzene (B151609) rings, respectively, a long-standing goal in their use as bioisosteres.
Broadening the Scope of Cubane Functionalization via Novel Chemical Transformations
Beyond the synthesis of the cubane core, the ability to introduce a wide range of functional groups is paramount. The primary challenge in this area is the activation of the strong C-H bonds of the cubane cage. While methods for functional group interconversions of existing substituents, like carboxylic acid groups, are well-established, direct C-H functionalization remains a key area of research.
Significant progress has been made in the metal-halogen exchange of iodinated cubanes, which has enabled the synthesis of a library of activated cubane nucleophiles. This has led to the first successful attachment of key elements for cross-coupling reactions, such as boron and phosphorus, to the cubane scaffold. Additionally, elements like zinc, tin, silicon, and sulfur have been incorporated using this high-yielding, one-pot reaction.
A major advance has been the application of copper-photoredox catalysis for decarboxylative amination, arylation, alkylation, and trifluoromethylation reactions of cubanes. This approach is particularly noteworthy because traditional cross-coupling catalysts often fail with cubanes, instead promoting decomposition of the strained ring system through pathways like oxidative addition. Copper catalysts, which undergo slow oxidative addition and rapid reductive elimination, are less prone to inducing this undesired valence isomerization. Other novel methods include catalytic C-H alkylation via hydrogen atom transfer (HAT) catalysts that generate cubyl radicals for addition to electron-deficient alkenes.
Future work should aim to expand the repertoire of compatible reactions. Developing catalytic systems that can selectively functionalize specific C-H bonds on an unactivated cubane core would be a transformative achievement. Furthermore, exploring reactions that build complex structures directly onto the cubane framework, such as the synthesis of fused heterocyclic systems, will continue to be an important frontier.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
The complex, often multi-step syntheses and functionalization reactions of strained molecules like cubanes present a significant characterization challenge. Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions require advanced analytical techniques that can monitor the process in real-time.
In situ monitoring of chemical reactions using spectroscopic methods such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allows chemists to observe transformations as they happen. For instance, inline ATR-IR has been successfully used to monitor the kinetics of strain-promoted azide-alkyne cycloadditions (SPAAC), a type of reaction relevant to the modification of complex molecules, even in complex biological media. These techniques provide critical data for understanding reaction mechanisms and improving process robustness for scale-up.
The application of such in situ methods to cubane chemistry is a key area for future development. Real-time monitoring could provide invaluable insights into the mechanisms of C-H activation and metal-catalyzed cross-coupling reactions, helping to elucidate the factors that govern success or failure. Additionally, computational tools for visualizing and quantifying molecular strain, such as StrainViz, can be coupled with experimental data to better predict reactivity. The development of specialized microreactors integrated with characterization tools could further enhance the ability to study these reactions with high spatiotemporal resolution.
Interdisciplinary Research Collaborations to Leverage Unique Cubane Properties
The translation of cubane's unique properties into practical applications is an inherently interdisciplinary endeavor. The most prominent example is its use in medicinal chemistry, where the cubane core is explored as a metabolically stable, three-dimensional substitute for flat aromatic rings in drug candidates. nih.gov This work necessitates close collaboration between synthetic organic chemists, who develop methods to create these complex molecules, and medicinal chemists and biologists, who design and test them for biological activity. chemicalbook.com The synthesis of a cubane analog of the cystic fibrosis drug Lumacaftor, for example, demonstrated that the cubane isostere could improve solubility and metabolic stability.
Beyond medicine, cubanes have potential applications in materials science and as high-energy-density materials. The rigid, well-defined geometry of the cubane cage makes it an excellent scaffold for building novel polymers and molecular machines. nih.gov Realizing this potential will require collaborations with polymer chemists and materials scientists. Similarly, the development of cubane-based energetic materials involves partnerships among synthetic chemists, computational modelers, and engineers.
Future progress will depend on fostering these collaborations. Creating platforms and research programs that bring together experts from different fields will be essential to identify the most promising applications for cubane-based molecules and to address the complex challenges associated with their design, synthesis, and implementation.
Overcoming Scalability and Economic Hurdles in Cubane Synthesis for Broader Research Impact
For cubane derivatives to have a broad impact, they must be available in sufficient quantities and at a reasonable cost. A major historical challenge has been the difficulty and expense of their synthesis, which has often limited research to the milligram scale. The transition from laboratory-scale discovery to industrial application requires overcoming significant scalability and economic hurdles.
Progress is being made. Robust, multigram-scale syntheses for key intermediates like 1,3-disubstituted cubanes have been developed, representing a crucial step towards larger-scale availability. Furthermore, a reliable, partially telescoped 8-step process has been reported for the pilot-scale production of dimethyl 1,4-cubanedicarboxylate, demonstrating that kilogram-scale production is feasible. The development of continuous flow processes, particularly for key photochemical steps, can also improve efficiency, safety, and scalability.
Data Tables
Table 1: Physicochemical Properties of Methyl 4-hydroxymethylcubanecarboxylate
| Property | Value | Source |
| CAS Number | 60462-19-3 | |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | Calculated |
| Melting Point | Data not available in public literature | |
| Boiling Point | Data not available in public literature | |
| Solubility | Data not available in public literature |
Note: Specific experimental physicochemical data for this compound are not readily found in publicly accessible scientific literature. The information provided is based on vendor data for the CAS number and molecular formula.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Methyl 4-hydroxymethylcubanecarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of cubane derivatives. For example, carboxylation and hydroxylation steps require precise control of temperature (e.g., −78°C for sensitive intermediates) and catalysts (e.g., Pd-mediated coupling for regioselectivity). Yield optimization often involves iterative adjustment of solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of reagents like boronic esters or Grignard reagents .
- Data Contradictions : Conflicting reports exist on the stability of intermediates; some studies recommend inert atmospheres to prevent oxidation, while others suggest controlled exposure to air for selective functionalization .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the cubane core structure and substituent positions. Look for characteristic deshielded protons (δ 3.5–4.5 ppm for hydroxylmethyl groups) and carbonyl signals (δ 170–175 ppm) .
- HPLC-MS : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]) and purity (>95%) .
Advanced Research Questions
Q. What strategies address the compound’s instability in aqueous environments, and how can degradation pathways be mitigated?
- Methodological Answer : Stability studies under varying pH (2–12) and temperature (25–60°C) reveal hydrolysis of the ester group as the primary degradation route. Mitigation strategies include:
- Formulation : Encapsulation in cyclodextrins or liposomes to shield the ester moiety .
- Derivatization : Replacing the methyl ester with tert-butyl or benzyl esters to enhance hydrolytic resistance .
Q. How do steric and electronic effects of the cubane core influence reactivity in cross-coupling reactions?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) predicts high strain energy (~100 kcal/mol) in the cubane scaffold, which impedes conventional Suzuki-Miyaura couplings. Alternative approaches include:
- Photoredox Catalysis : Using Ir(III) complexes under blue LED light to activate C–B bonds in boronate esters .
- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining regioselectivity .
Q. What are the challenges in quantifying biological activity due to the compound’s low solubility, and how can they be resolved?
- Methodological Answer : Poor aqueous solubility (<0.1 mg/mL) limits in vitro assays. Solutions include:
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .
Critical Analysis of Contradictions
- Stability vs. Reactivity : While the cubane core’s strain enhances reactivity in some contexts (e.g., photochemical reactions), it complicates storage and handling. Contradictory reports on degradation kinetics highlight the need for standardized stability protocols .
- Biological Assay Variability : Discrepancies in IC values across studies may stem from differences in solvent systems or cell lines. Meta-analyses of published data are recommended to establish consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
